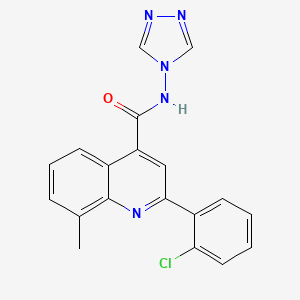
2-(2-chlorophenyl)-8-methyl-N-4H-1,2,4-triazol-4-yl-4-quinolinecarboxamide
Übersicht
Beschreibung
2-(2-chlorophenyl)-8-methyl-N-4H-1,2,4-triazol-4-yl-4-quinolinecarboxamide, also known as CQCA, is a quinoline-based compound that has been extensively studied for its potential applications in scientific research. CQCA has a unique chemical structure that makes it a promising candidate for various research applications.
Wirkmechanismus
The mechanism of action of 2-(2-chlorophenyl)-8-methyl-N-4H-1,2,4-triazol-4-yl-4-quinolinecarboxamide is not fully understood, but studies have shown that it targets multiple cellular pathways. This compound has been shown to inhibit DNA synthesis and induce DNA damage in cancer cells. It has also been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and transcription.
In bacteria, this compound has been shown to inhibit the activity of DNA gyrase, which is an enzyme that is essential for DNA replication and transcription. This compound has also been shown to disrupt the bacterial cell membrane, leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis, which is the formation of new blood vessels that is essential for tumor growth.
In bacteria, this compound has been shown to disrupt the bacterial cell membrane, leading to cell death. It has also been shown to inhibit biofilm formation, which is a major factor in bacterial resistance to antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-chlorophenyl)-8-methyl-N-4H-1,2,4-triazol-4-yl-4-quinolinecarboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It is also soluble in a variety of solvents, making it easy to work with in the lab.
One of the limitations of this compound is its potential toxicity. While it has been shown to be effective against cancer cells and bacteria, it may also have toxic effects on healthy cells. This makes it important to carefully evaluate its safety before using it in clinical settings.
Zukünftige Richtungen
There are several future directions for research on 2-(2-chlorophenyl)-8-methyl-N-4H-1,2,4-triazol-4-yl-4-quinolinecarboxamide. One area of research is its potential as a treatment for multidrug-resistant bacteria. This compound has been shown to be effective against a wide range of bacteria, including those that are resistant to multiple antibiotics.
Another area of research is its potential as a treatment for cancer. While this compound has shown promising results in vitro, more research is needed to evaluate its efficacy in vivo. Studies are also needed to evaluate its safety and potential side effects.
Conclusion
In conclusion, this compound, or this compound, is a promising compound for scientific research. It has shown potential as an antitumor and antibacterial agent, and its unique chemical structure makes it a promising candidate for various research applications. While more research is needed to fully understand its mechanism of action and potential side effects, this compound has the potential to be a valuable tool for scientific research.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenyl)-8-methyl-N-4H-1,2,4-triazol-4-yl-4-quinolinecarboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is its antitumor activity. Studies have shown that this compound has a potent cytotoxic effect on various cancer cell lines, including lung, breast, and colon cancer cells. This compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Another area of research is this compound's antibacterial activity. Studies have shown that this compound has a broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This compound has also been shown to inhibit biofilm formation, which is a major factor in bacterial resistance to antibiotics.
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-8-methyl-N-(1,2,4-triazol-4-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O/c1-12-5-4-7-13-15(19(26)24-25-10-21-22-11-25)9-17(23-18(12)13)14-6-2-3-8-16(14)20/h2-11H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMRXYBOTWTGSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)NN4C=NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B3608038.png)
![N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide](/img/structure/B3608045.png)
![1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2-methyl-1-propanone](/img/structure/B3608056.png)
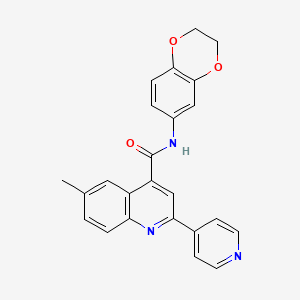
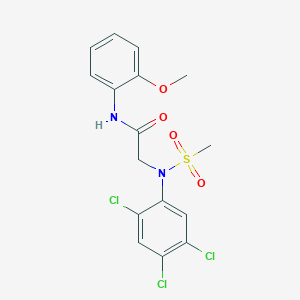
![1-(4-methoxyphenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3608077.png)
![methyl 2-({[6-chloro-2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B3608091.png)
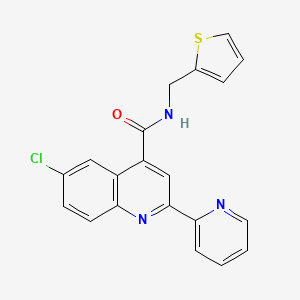
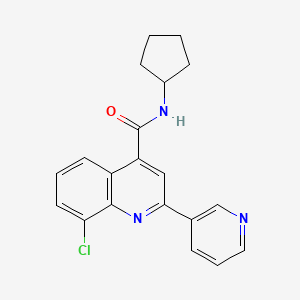
![diethyl 3-methyl-5-({[2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B3608105.png)
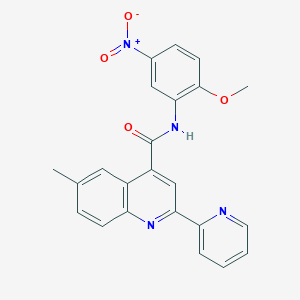

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B3608124.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-2-phenylquinoline](/img/structure/B3608131.png)